5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline is a heterocyclic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has been identified as a potent and selective antagonist of activin receptor-like kinase 3 (ALK3), a type I receptor for bone morphogenetic proteins (BMPs). [, ] It has been utilized as a valuable pharmacological tool in in vitro and in vivo studies to investigate the role of the BMP signaling pathway in various biological processes, including liver regeneration, primordial follicle formation, and pain perception. [, ]
LDN-212854 is a small molecule compound that functions as a selective inhibitor of the activin receptor-like kinase 2, commonly referred to as ALK2. This compound is notable for its high selectivity for bone morphogenetic protein signaling over transforming growth factor-beta signaling, making it a valuable tool in cellular and molecular biology research, particularly in studies related to bone formation and heterotopic ossification.
The synthesis of LDN-212854 was achieved by modifying the structure of an earlier compound, LDN-193719, which itself was derived from quinoline derivatives. The specific alteration involved the incorporation of a phenyl-piperazine substituent to enhance selectivity and potency against ALK2 while minimizing off-target effects on related kinases such as ALK5 .
The synthesis of LDN-212854 involves several key steps that modify the parent compound LDN-193719. The synthetic route includes:
The synthetic scheme has been detailed in various studies, highlighting the importance of specific functional groups in achieving desired biological activity. The final compound exhibits an IC50 value of approximately 16 nM for ALK2 and 2 μM for ALK5, showcasing its selectivity .
LDN-212854 possesses a complex molecular structure characterized by:
The molecular formula of LDN-212854 is C19H20N4O, with a molecular weight of approximately 316.39 g/mol. Its structural representation reveals critical interactions within the ATP-binding pocket of ALK2, which are essential for its inhibitory function .
LDN-212854 primarily acts through competitive inhibition of the ALK2 kinase activity. The compound binds to the ATP-binding site, preventing phosphorylation of downstream signaling molecules involved in bone morphogenetic protein pathways.
In vitro assays demonstrate that LDN-212854 effectively inhibits SMAD1/5/8 phosphorylation in response to bone morphogenetic protein signals, confirming its role as an antagonist in this signaling cascade .
LDN-212854 inhibits ALK2 by binding to its ATP-binding pocket, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of SMAD proteins, which are crucial for transducing signals from bone morphogenetic proteins.
Studies indicate that LDN-212854 exhibits over 7000-fold selectivity for inhibiting ALK2 compared to ALK5, making it significantly more effective at modulating bone morphogenetic protein signaling without affecting related pathways .
LDN-212854 is a solid at room temperature, with solubility profiles indicating good solubility in organic solvents but limited solubility in water. This property is advantageous for cellular assays where solvent compatibility is crucial.
The compound is stable under physiological conditions but may undergo hydrolysis or oxidation under extreme conditions. Its lipophilicity aids in cellular uptake and bioavailability during experimental applications .
LDN-212854 has significant scientific applications, particularly in:
LDN-212854 (chemical name: 5-[6-(4-(piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline) is a small-molecule inhibitor with the molecular formula C₂₅H₂₂N₆ and a molecular weight of 406.48 g/mol [1] [6]. The compound features a pyrazolo[1,5-a]pyrimidine core linked to a quinoline moiety and a phenylpiperazine group, contributing to its kinase-binding properties. Key structural identifiers include:
C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=C6C=CC=NC6=CC=C5)N=C3
[6] BBDGBGOVJPEFBT-UHFFFAOYSA-N
[5] [6] Table 1: Atomic Composition of LDN-212854
Element | Carbon (C) | Hydrogen (H) | Nitrogen (N) |
---|---|---|---|
Count | 25 | 22 | 6 |
LDN-212854 exhibits distinct solubility profiles critical for in vitro and in vivo applications:
Table 2: Solubility Profile
Solvent | Solubility | Conditions |
---|---|---|
DMSO | 81 mg/mL (199 mM) | Clear solution at 25°C |
Water | Insoluble | N/A |
Ethanol | Insoluble | N/A |
In vivo formulation | 0.5–2.5 mg/mL | 5% DMSO + 40% PEG300 + 5% Tween-80 |
X-ray crystallography (PDB ID: unreleased) reveals that LDN-212854 binds the ATP-binding pocket of ALK2 (ACVR1) in a type I conformation [2] [7]. Key interactions include:
LDN-212854 is a potent BMP type I receptor inhibitor with nanomolar efficacy against ALK2 (ACVR1):
| Table 3: Kinase Selectivity Profile [1] [3] [6] |
Target Kinase | IC₅₀ (nM) | Selectivity vs. ALK2 |
---|---|---|
ALK2 (ACVR1) | 1.3 | 1-fold (reference) |
ALK1 | 2.4 | 2-fold less selective |
ALK3 (BMPR1A) | 85.8 | 66-fold less selective |
ALK4 | 2,133 | 1,641-fold less selective |
ALK5 (TGFβR1) | 9,276 | 7,135-fold less selective |
RIPK2/ABL1/PDGFRβ | <100 | Off-target (198-kinase panel) |
The compound achieves >5,000-fold selectivity for BMP receptors over TGF-β/activin receptors (ALK4/5) [6] [9]. Cellular assays confirm preferential inhibition of ALK2-mediated SMAD1/5/8 phosphorylation (IC₅₀: 37 nM) over TGF-β-induced SMAD2/3 [1] [3].
In hepatocellular carcinoma (HCC) cell lines (Huh7, MT):
Table 4: Key Research Findings
Cell Model | Treatment | Key Outcome | Reference |
---|---|---|---|
BMPR2-deficient PVSMCs | 37 nM (IC₅₀) | Blocks BMP7-induced pSMAD1/5/8 | [1] |
C2C12 myofibroblasts | 10–40.5 nM (IC₅₀) | Prefers BMP6- over BMP4-induced differentiation | [3] |
Huh7/MT HCC cells | 0.5 μM, 48 h | Suppresses ID1/EpCAM | [5] |
LDN-212854 competitively inhibits ATP binding to ALK2’s kinase domain [2] [7]:
Compared to first-generation inhibitors like dorsomorphin or LDN-193189 (pan-BMP inhibitors), LDN-212854’s quinoline moiety reduces off-target binding to ALK4/5 by >1,000-fold [3] [6].
In transgenic ALK2Q207D mice (FOP model):
Appendix: Compound Nomenclature
Identifier Type | Name |
---|---|
IUPAC Name | 5-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline |
Common Synonyms | BMP Inhibitor III; LDN 212854 |
CAS Registry | 1432597-26-6 |
Catalog Numbers | SML0965 (Sigma), S7147 (Selleckchem) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7